molecular formula C14H20N4O B11732876 2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11732876
M. Wt: 260.33 g/mol
InChI Key: YNLXQCVPFVQPPT-UHFFFAOYSA-N
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Description

2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a dimethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ethan-1-ol moiety may facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its combination of a pyrazole ring, dimethylamino group, and ethan-1-ol moiety.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-[4-[[4-(dimethylamino)phenyl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C14H20N4O/c1-17(2)14-5-3-12(4-6-14)9-15-13-10-16-18(11-13)7-8-19/h3-6,10-11,15,19H,7-9H2,1-2H3

InChI Key

YNLXQCVPFVQPPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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